

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Amisulpride

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Compound of Interest

Compound Name: Amisulpride-d5

Cat. No.: B563342

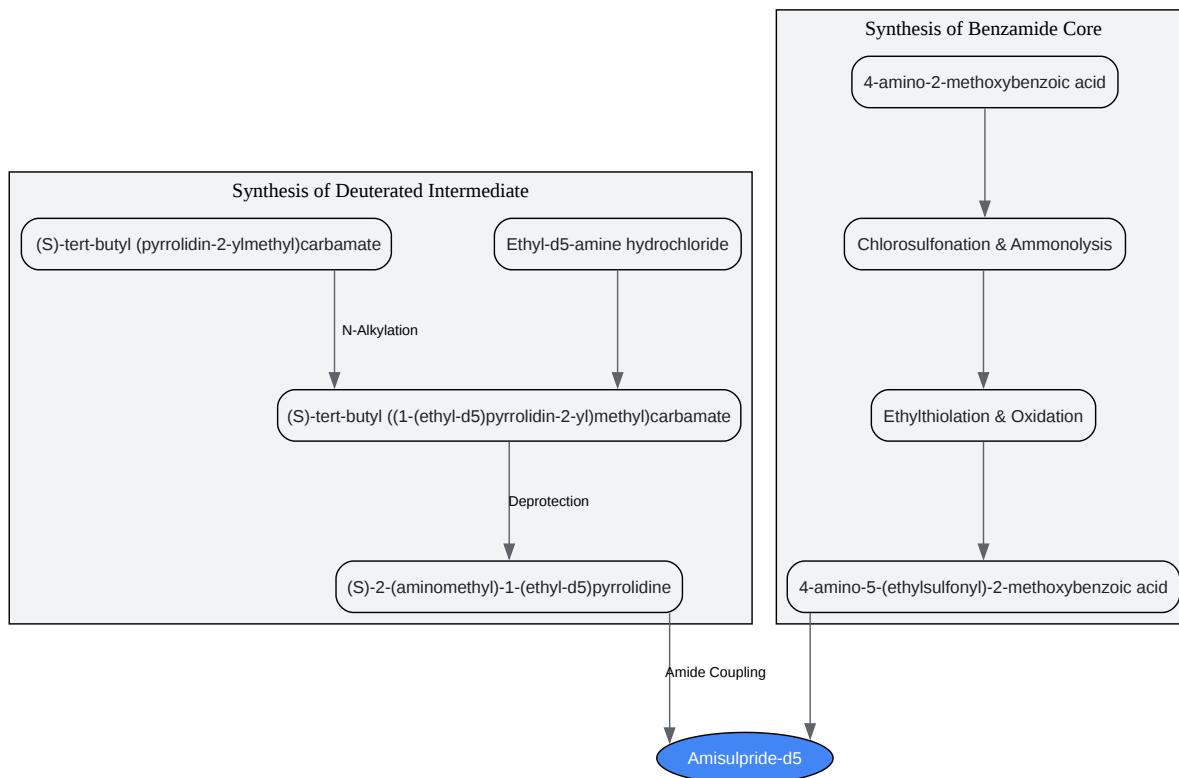
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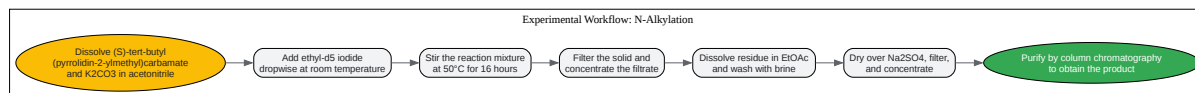
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for deuterium-labeled Amisulpride, specifically **Amisulpride-d5**. The labeling is targeted at the ethyl group of the pyrrolidine moiety, a common site for metabolic processes. This positions the deuterium label strategically for pharmacokinetic and metabolic studies. The synthesis is presented in a modular fashion, detailing the preparation of the deuterated intermediate followed by its coupling to the benzamide core.

Overview of the Synthetic Strategy

The synthesis of deuterium-labeled Amisulpride (**Amisulpride-d5**) is approached through a convergent synthesis. The core of this strategy involves the preparation of a key deuterated intermediate, (S)-2-(aminomethyl)-1-(ethyl-d5)pyrrolidine, which is subsequently coupled with 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid to yield the final product. This method allows for the efficient incorporation of the deuterium label at a late stage of the synthesis, maximizing the preservation of the isotopic enrichment.





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